Cas no 122855-07-6 (Benzenamine,4-chloro-2-fluoro-5-(phenylmethoxy)-)
122855-07-6 structure
Product Name:Benzenamine,4-chloro-2-fluoro-5-(phenylmethoxy)-
CAS-nummer:122855-07-6
MF:C13H11ClFNO
MW:251.683945894241
CID:195633
PubChem ID:183590
Update Time:2025-04-19
Benzenamine,4-chloro-2-fluoro-5-(phenylmethoxy)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine,4-chloro-2-fluoro-5-(phenylmethoxy)-
- 4-chloro-2-fluoro-5-phenylmethoxyaniline
- 4-chloro-2-fluoro-5-(phenylmethoxy)benzenamine
- UBCLWRBMYPPSFE-UHFFFAOYSA-N
- 4-Chloro-2-fluoro-5-(phenylmethoxy)aniline
- DTXSID70153734
- Aniline, 4-chloro-2-fluoro-5-(phenylmethoxy)-
- SCHEMBL810931
- 122855-07-6
-
- Inchi: 1S/C13H11ClFNO/c14-10-6-11(15)12(16)7-13(10)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2
- InChI-sleutel: UBCLWRBMYPPSFE-UHFFFAOYSA-N
- LACHT: ClC1=CC(=C(C=C1OCC1C=CC=CC=1)N)F
Berekende eigenschappen
- Exacte massa: 251.05143
- Monoisotopische massa: 251.051
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 3
- Complexiteit: 236
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.4
- Topologisch pooloppervlak: 35.2Ų
Experimentele eigenschappen
- Dichtheid: 1.306
- Kookpunt: 389°Cat760mmHg
- Vlampunt: 189°C
- Brekindex: 1.607
- PSA: 35.25
Benzenamine,4-chloro-2-fluoro-5-(phenylmethoxy)- Gerelateerde literatuur
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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